

AG-490 light sensitivity and handling precautions

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Compound of Interest

Compound Name: AG-490

Cat. No.: B1684444

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AG-490 Technical Support Center

This technical support guide provides detailed information on the handling, storage, and use of **AG-490**, a tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **AG-490** and what is its primary mechanism of action?

A1: **AG-490**, also known as Tyrphostin B42, is a cell-permeable and reversible inhibitor of protein tyrosine kinases. Its primary mechanism of action is the inhibition of the Janus kinase (JAK) family, particularly JAK2 and JAK3, which in turn blocks the STAT (Signal Transducer and Activator of Transcription) signaling pathway.^{[1][2][3]} By inhibiting the phosphorylation of JAKs, **AG-490** prevents the subsequent phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in cell proliferation, differentiation, and survival.^{[2][3][4]} **AG-490** also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 receptor tyrosine kinases.^{[1][5]}

Q2: Is **AG-490** sensitive to light?

A2: Yes, **AG-490** is known to be light-sensitive.^[1] It is crucial to minimize its exposure to light during handling and experiments to maintain its efficacy and prevent potential degradation.

Q3: How should I properly store **AG-490**?

A3: Proper storage is critical for maintaining the stability and activity of **AG-490**.

- Lyophilized Powder: Store at -20°C in a desiccated environment. The lyophilized form is stable for at least 24 months under these conditions.^[1] Some suppliers suggest a stability of up to 3 or 4 years at -20°C.
- In Solution: After reconstitution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.^{[1][6]} Stock solutions in DMSO are stable for up to 3 months at -20°C and up to 1 year at -80°C.^{[1][6]} To prevent loss of potency, avoid repeated freeze-thaw cycles.^[1]

Q4: What solvents can be used to dissolve **AG-490**?

A4: **AG-490** is soluble in several organic solvents.

- DMSO (Dimethyl sulfoxide): It is readily soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.^[5] For a 50 mM stock solution, 10 mg of **AG-490** can be reconstituted in 679.58 µl of DMSO.^[1]
- Ethanol: **AG-490** is also soluble in ethanol, though to a lesser extent than in DMSO.^[1] Gentle warming and sonication may be required to achieve complete dissolution in ethanol.
- DMF (Dimethylformamide): It is also soluble in DMF.

Q5: What are the typical working concentrations and treatment times for **AG-490** in cell culture experiments?

A5: The optimal working concentration and treatment time for **AG-490** can vary depending on the cell type and the desired experimental outcome. However, a general guideline is a concentration range of 10-100 µM for a treatment duration of 1-24 hours.^[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no inhibitory effect of AG-490	Improper storage leading to degradation.	Ensure AG-490 has been stored correctly (lyophilized at -20°C, desiccated; solution in aliquots at -20°C or -80°C). Avoid repeated freeze-thaw cycles. ^[1]
Exposure to light during handling or experiment.	AG-490 is light-sensitive. ^[1] Protect the compound from light by working in a dimly lit area or using amber-colored tubes and plates.	
Incorrect solvent or incomplete dissolution.	Use a recommended solvent like DMSO for reconstitution. ^[1] Ensure the compound is fully dissolved before adding it to your experimental system.	
Precipitate forms in the cell culture medium	The final concentration of the organic solvent (e.g., DMSO) is too high.	Ensure the final concentration of the solvent in the cell culture medium is low (typically $\leq 0.1\%$) to avoid cytotoxicity and precipitation.
The working concentration of AG-490 is too high for the medium's composition.	Try lowering the working concentration of AG-490 or using a different cell culture medium formulation.	
Observed off-target effects or cellular toxicity	The working concentration of AG-490 is too high.	Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Higher concentrations ($>20 \mu\text{M}$) may induce off-target effects or apoptosis.

The solvent (e.g., DMSO) is causing toxicity.

Include a vehicle control (medium with the same concentration of solvent used for AG-490) in your experiments to assess solvent-related toxicity.

Quantitative Data Summary

Parameter	Value	Reference
IC50 for JAK2	~10 μ M	[1]
IC50 for JAK3	~20 μ M	[1]
IC50 for EGFR	~0.1 - 2 μ M	[1] [5]
IC50 for ErbB2	~13.5 μ M	[1]
Storage (Lyophilized)	-20°C, desiccated	[1]
Stability (Lyophilized)	24 months	[1]
Storage (In Solution)	-20°C or -80°C (aliquoted)	[1] [6]
Stability (In Solution)	3 months at -20°C, 1 year at -80°C	[1] [6]
Solubility in DMSO	\geq 14.7 mg/mL	
Solubility in Ethanol	\geq 4.73 mg/mL (with gentle warming)	

Experimental Protocols

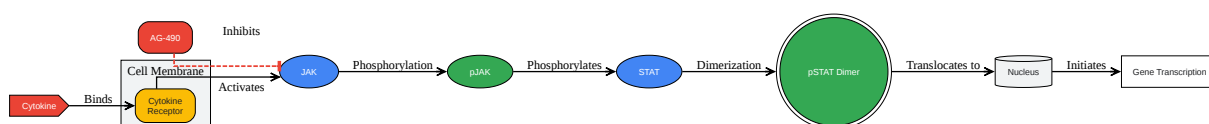
Protocol: Inhibition of STAT3 Phosphorylation in Cell Culture

This protocol provides a general workflow for treating cells with **AG-490** and assessing its effect on STAT3 phosphorylation via Western blotting.

- **Cell Seeding:** Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
- **Starvation (Optional):** Depending on the cell line and experimental goals, you may need to serum-starve the cells for 4-24 hours to reduce basal levels of protein phosphorylation.
- **AG-490 Pre-treatment:** Prepare a stock solution of **AG-490** in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 μM). Remove the old medium from the cells and add the medium containing **AG-490**. Incubate for 1-24 hours. Remember to include a vehicle control (medium with DMSO at the same concentration as the highest **AG-490** treatment).
- **Cytokine Stimulation (Optional):** If you are investigating the inhibition of cytokine-induced STAT phosphorylation, add the cytokine of interest (e.g., IL-6) to the culture medium for a short period (e.g., 15-30 minutes) before cell lysis.
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- **Western Blotting:**
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
 - Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

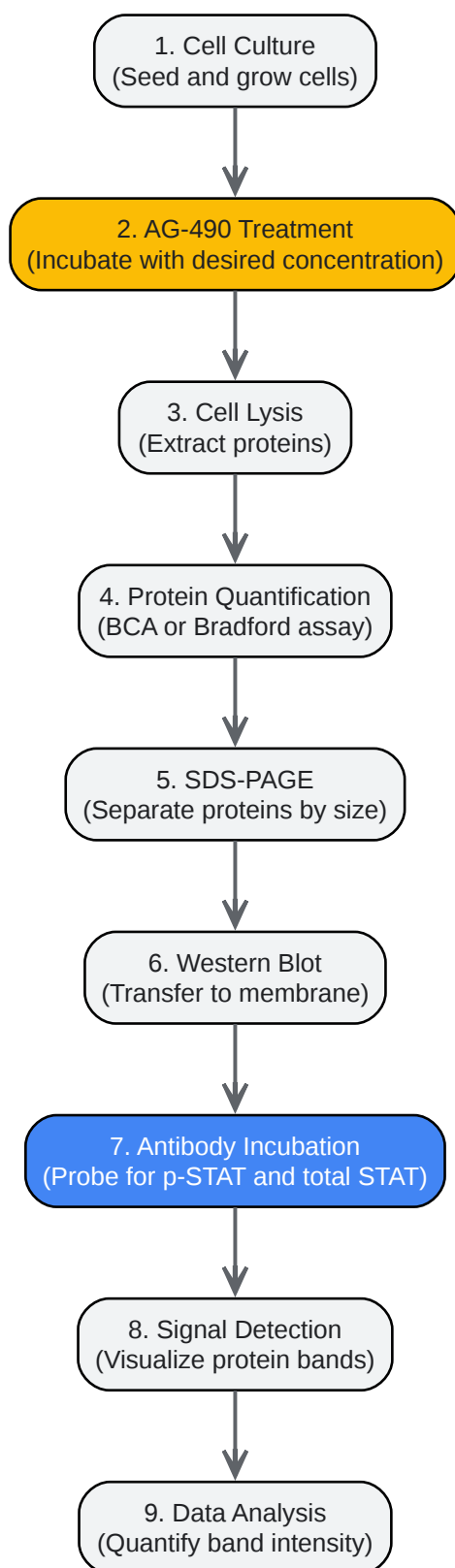
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., β -actin or GAPDH).

Visualizations



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Caption: **AG-490** inhibits the JAK-STAT signaling pathway.



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